

Ecdysterone 20,22-monoacetonide CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ecdysterone 20,22monoacetonide

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Ecdysterone 20,22-monoacetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ecdysterone 20,22-monoacetonide**, a derivative of the naturally occurring phytoecdysteroid, ecdysterone. This document details its chemical identification, experimental protocols for its preparation and isolation, and insights into its biological signaling pathways.

Core Compound Identification

Ecdysterone 20,22-monoacetonide is a synthetic derivative of 20-Hydroxyecdysone (Ecdysterone), a compound found in various plants, most notably in the roots of Cyanotis arachnoidea.[1][2] The acetonide functional group serves as a protecting group for the 20,22-diol, which can be useful in the synthesis of other ecdysteroid analogs.



Property	Value	Source
CAS Number	22798-96-5	[1]
Molecular Formula	C30H48O7	[1]
Molecular Weight	520.70 g/mol	[1]
Synonyms	20-hydroxyecdysone 20,22- acetonide	[1]
Natural Source of Parent Compound	Roots of Cyanotis arachnoidea C. B. Clarke	[1][2]

Spectroscopic Data for Identification

Detailed spectroscopic data for the exact **Ecdysterone 20,22-monoacetonide** is not extensively published. However, data from closely related acetonide derivatives, such as Pterosterone 20,22-acetonide, provide a reliable reference for structural confirmation.

Table 2: Representative ¹H and ¹³C NMR Data for Pterosterone 20,22-acetonide (in acetone-d6)



Position	¹³ C NMR (δ, ppm)	¹Η NMR (δ, ppm, J in Hz)
2	68.1	3.82 (m)
3	68.0	3.95 (m)
5	51.9	1.95 (dd, 12.0, 4.0)
6	203.9	-
7	121.8	5.82 (d, 2.5)
8	165.2	-
9	34.9	3.10 (d, 8.5)
14	84.7	-
17	50.8	2.45 (t, 8.5)
18	18.0	0.81 (s)
19	21.6	0.91 (s)
20	85.5	-
21	21.2	1.17 (s)
22	80.4	3.85 (d, 9.0)
28 (Acetonide CH3)	29.2	1.36 (s)
29 (Acetonide CH3)	27.1	1.31 (s)
Acetonide C	107.6	-

Data is adapted from the supplementary information for the identification of Pterosterone 20,22-acetonide and serves as a close proxy.

Mass Spectrometry Fragmentation:

Mass spectrometry of ecdysteroids and their derivatives typically shows characteristic fragmentation patterns. For **Ecdysterone 20,22-monoacetonide**, the following can be expected:



Fragmentation Pathway	Description
[M+H] ⁺	The protonated molecular ion.
Successive Water Losses	[M+H - nH ₂ O] ⁺ ions are prominent due to the multiple hydroxyl groups.
Side-Chain Cleavage	Cleavage of the C20-C22 bond is a characteristic fragmentation for ecdysteroids, leading to the loss of the side chain.

Infrared (IR) Spectroscopy:

Specific IR data for **Ecdysterone 20,22-monoacetonide** is not readily available. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.
- C=O stretching: A strong absorption band around 1650 cm⁻¹ for the α,β -unsaturated ketone in the B ring.
- C-O stretching: Bands in the region of 1200-1000 cm⁻¹ corresponding to the hydroxyl and acetonide groups.

Experimental Protocols

1. General Synthesis of Ecdysteroid 20,22-monoacetonides

This protocol is a general method for the acetonide protection of 20,22-diols in ecdysteroids.

Materials:

- Ecdysterone
- Acetone (anhydrous)
- Phosphomolybdic acid



- 10% aqueous Sodium Bicarbonate (NaHCO₃) solution
- Dichloromethane (CH₂Cl₂)
- Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

- Dissolve the starting ecdysteroid (e.g., Ecdysterone) in anhydrous acetone at a concentration of approximately 1 g / 100 mL.
- To this solution, add phosphomolybdic acid as a catalyst (approximately 1 g per 1 g of ecdysteroid).
- Sonicate the reaction mixture at room temperature for 30 minutes.
- Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.
- Remove the acetone under reduced pressure using a rotary evaporator.
- Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic fractions and dry over anhydrous Na2SO4.
- Filter and evaporate the solvent to yield the crude acetonide product.
- Purify the product using column chromatography (silica gel) as required.
- 2. Isolation of Ecdysterone from Cyanotis arachnoidea

The following is a general procedure for the isolation of the parent compound, Ecdysterone, which can then be used for the synthesis of the monoacetonide.

Materials:

- Dried and powdered roots of Cyanotis arachnoidea
- Methanol or Ethanol



- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
- Chromatography columns (e.g., silica gel, alumina, ODS)

Procedure:

- Extract the powdered root material with methanol or ethanol at room temperature or with gentle heating.
- Concentrate the crude extract under reduced pressure.
- The crude extract is then subjected to a series of chromatographic separations. A typical sequence might be: a. Alumina or Silica Gel Column Chromatography: The crude extract is loaded onto a column and eluted with a gradient of solvents, such as hexane-ethyl acetate, to separate fractions based on polarity. b. Octadecyl Silane (ODS) Column Chromatography: Fractions enriched with ecdysteroids are further purified on a reverse-phase column, eluting with a gradient of methanol-water. c. Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Ecdysterone.
- Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the desired compound.
- Combine the pure fractions and evaporate the solvent to yield crystalline Ecdysterone.

Visualized Workflows and Pathways





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Caption: Logical workflow for the isolation, synthesis, and identification of **Ecdysterone 20,22-monoacetonide**.



Ecdysterone Binds Estrogen Receptor β (ERβ) Activates PI3K Activates Akt Activates **mTOR** ↑ Muscle Protein Synthesis

Proposed Mammalian Signaling Pathway of Ecdysterone

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Muscle Hypertrophy

Caption: Proposed anabolic signaling pathway of Ecdysterone in mammals via Estrogen Receptor β.



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- To cite this document: BenchChem. [Ecdysterone 20,22-monoacetonide CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425690#ecdysterone-20-22-monoacetonide-casnumber-and-identification]

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